

# Part 1: Pharmacophore Design & Mechanism of Action

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## Compound of Interest

Compound Name: PI3K/Akt-IN-1

Cat. No.: B12421190

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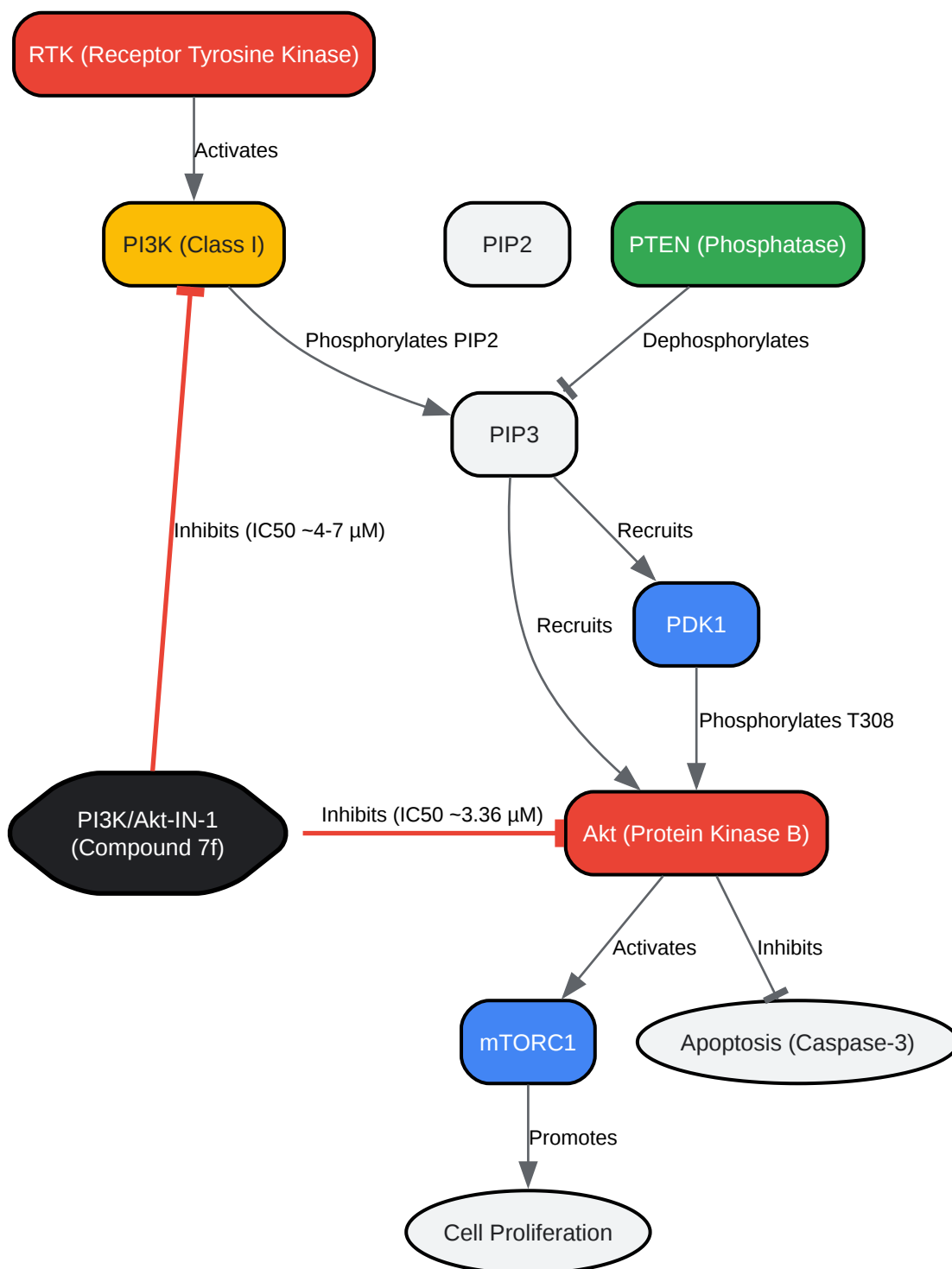
The PI3K/Akt pathway is the master regulator of cellular metabolism and survival. Hyperactivation of this pathway—often through PIK3CA mutations or PTEN loss—drives uncontrolled proliferation.

**Structural Logic of PI3K/Akt-IN-1:** The molecule is built upon a pyrimidine-5-carbonitrile scaffold, selected for its ability to mimic the adenine ring of ATP, allowing it to dock into the ATP-binding pocket of the kinase domain.

- **The Warhead (Nitrile Group):** The C-5 nitrile group often engages in hydrogen bonding or dipole interactions within the hinge region of the kinase.
- **The Selectivity Filter (Hydrazone Linker):** The hydrazone linkage provides conformational flexibility, allowing the 3,4,5-trimethoxyphenyl tail to orient into the hydrophobic back-pocket (Selectivity Pocket), enhancing affinity for PI3K and PI3K isoforms.
- **The Anchor (Methylthio Group):** The S-methyl group at the C-2 position contributes to lipophilicity and van der Waals interactions.

## Pathway Visualization

The following diagram illustrates the signal transduction cascade and the dual-node blockade imposed by **PI3K/Akt-IN-1**.



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Figure 1: Mechanism of Action. **PI3K/Akt-IN-1** acts as a dual-node inhibitor, preventing PIP3 generation and blocking Akt phosphorylation, ultimately restoring apoptotic signaling.

## Part 2: Chemical Synthesis (Protocols & Causality)

The synthesis of **PI3K/Akt-IN-1** follows a convergent route, assembling the pyrimidine core before appending the specificity-determining aromatic tail.

Retrosynthetic Analysis:

### Step-by-Step Synthesis Protocol

Pre-requisites: All reagents must be ACS grade. Anhydrous conditions are critical for Step 3 (Chlorination).

Step 1: Construction of the Pyrimidine Core Reaction Type: One-pot Cyclocondensation

- Reagents: 4-Methoxybenzaldehyde (10 mmol), Ethyl cyanoacetate (10 mmol), S-methylisothiurea sulfate (or Thiourea followed by methylation, but S-methylisothiurea is more direct) (15 mmol), Potassium Carbonate ( , 30 mmol).
- Solvent: Absolute Ethanol (30 mL).
- Procedure:
  - Dissolve aldehyde and ethyl cyanoacetate in ethanol.
  - Add S-methylisothiurea and base.
  - Reflux for 10–12 hours. Monitor via TLC (Hexane:EtOAc 7:3).
  - Causality: The base promotes the Knoevenagel condensation between the aldehyde and cyanoacetate, followed by nucleophilic attack by the thiourea derivative to close the ring.
- Workup: Cool to RT. Pour into crushed ice. Acidify with HCl (pH 4–5) to precipitate the product. Filter and recrystallize from ethanol.

- Intermediate A: 4-hydroxy-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile.

Step 2: Chlorination (Activation of the Scaffold) Reaction Type: Nucleophilic Substitution (Deoxychlorination)

- Reagents: Intermediate A (5 mmol), Phosphorus Oxychloride (POCl<sub>3</sub>, 15 mL).
- Procedure:
  - Place Intermediate A in a round-bottom flask.
  - Add POCl<sub>3</sub> to the flask and stir the mixture slowly (exothermic).
  - Reflux for 3–5 hours.
  - Critical Control Point: Ensure the system is protected from moisture (use a nitrogen atmosphere and a guard tube). Water reacts violently with POCl<sub>3</sub>.
- Workup: Remove excess POCl<sub>3</sub> under reduced pressure. Pour residue onto crushed ice slowly with stirring (hydrolysis of residual phosphoryl chloride). Neutralize with NaOH. Extract with Chloroform.
- Intermediate B: 4-chloro-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile.

Step 3: Hydrazine Introduction Reaction Type: Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

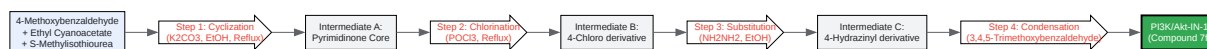
- Reagents: Intermediate B (3 mmol), Hydrazine Hydrate (80%, 15 mmol).
- Solvent: Ethanol (20 mL).

- Procedure:
  - Dissolve Intermediate B in ethanol.
  - Add hydrazine hydrate dropwise at .
  - Stir at RT for 4 hours.
  - Self-Validation: The disappearance of the chlorine isotope pattern in Mass Spec and the appearance of N-H signals in IR/NMR confirms substitution.
- Workup: Filter the precipitate, wash with cold ethanol/water.
- Intermediate C: 4-hydrazinyl-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile.

#### Step 4: Final Condensation (Schiff Base Formation) Reaction Type: Imine Formation

- Reagents: Intermediate C (1 mmol), 3,4,5-Trimethoxybenzaldehyde (1 mmol), Glacial Acetic Acid (catalytic, 2-3 drops).
- Solvent: Ethanol (15 mL).
- Procedure:
  - Mix Intermediate C and the aldehyde in ethanol.
  - Add acetic acid (catalyst to protonate the carbonyl oxygen).
  - Reflux for 4–6 hours.
- Workup: Cool. Filter the solid product. Wash with hot ethanol to remove unreacted aldehyde.
- Final Product: **PI3K/Akt-IN-1** (Compound 7f).

## Synthesis Workflow Diagram



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Figure 2: Synthetic workflow for **PI3K/Akt-IN-1**. Critical steps involve the activation of the pyrimidine core via chlorination and the final Schiff-base coupling.

## Part 3: Biological Characterization & Validation

To validate the synthesized compound, the following assays must be performed. The data below is derived from the primary characterization of Compound 7f.

### Kinase Inhibition Assay (Cell-Free)

Objective: Determine IC<sub>50</sub> against recombinant kinases. Method: ADP-Glo or FRET-based kinase assay. Protocol:

- Incubate recombinant PI3K isoforms (p110

/p85

, p110

/p85

) with varying concentrations of **PI3K/Akt-IN-1** (0.1

M – 100

M).

- Add ATP and lipid substrate (PIP<sub>2</sub>).
- Measure conversion to ADP or PIP<sub>3</sub>.

Reference Data Profile:

Target Kinase	IC50 (M)	Significance
PI3K		Moderate selectivity for hematologic targets.[1]
PI3K		Immune modulation potential.
Akt-1		Direct downstream blockade.

## Cellular Viability & Apoptosis (In Vitro)

Objective: Confirm cytotoxicity and mechanism of death.[2][3] Cell Lines: K562 (CML), MCF-7 (Breast Cancer).[4] Protocol:

- MTT Assay: Treat cells for 48h. Calculate IC50.
  - Target IC50 (K562): ~2.62 M.
- Flow Cytometry (Annexin V/PI):
  - Treat K562 cells with 2.62 M **PI3K/Akt-IN-1**.
  - Observe shift from viable (Q3) to Early Apoptotic (Q4) and Late Apoptotic (Q2).
- Western Blot:
  - Lyse treated cells.
  - Probe for p-Akt (Ser473) and p-PI3K.
  - Validation Criteria: Significant reduction in band intensity for phosphorylated species compared to Total Akt/PI3K.

## References

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